molecular formula C15H20N2O4 B362564 3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione CAS No. 1008695-66-6

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione

Cat. No.: B362564
CAS No.: 1008695-66-6
M. Wt: 292.33g/mol
InChI Key: DMPHMEINIASPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of phenethylamines This compound features a pyrrolidine ring substituted with a dimethoxyphenethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-17-14(18)9-11(15(17)19)16-7-6-10-4-5-12(20-2)13(8-10)21-3/h4-5,8,11,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPHMEINIASPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.